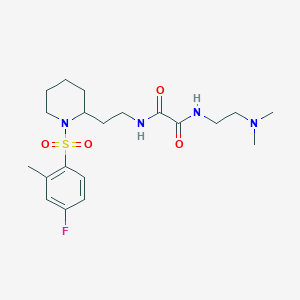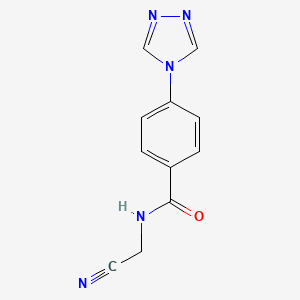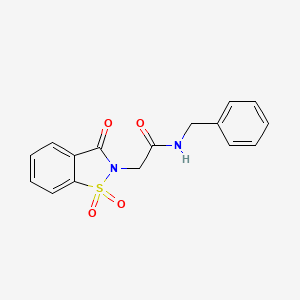![molecular formula C19H13Cl2NO3 B2983646 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-32-7](/img/structure/B2983646.png)
7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . They are derived from benzopyrans (chromones), which are important structural motifs used in the design of compound libraries for the discovery of biologically important compounds .
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been presented . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C18H10Cl2N2O2 .Chemical Reactions Analysis
The synthesis of these compounds involves a multicomponent process . A variety of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be obtained in a one-pot multicomponent reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 242–244 °C . The IR (KBr) values are 2921, 1710 (C = O), 1651 (C = O), 1614, 1477, 1422, 1386, 1276, 1255, 1212, 1137, 1096, 835, 703 cm −1 .Applications De Recherche Scientifique
Photoluminescent Conjugated Polymers
Research has demonstrated the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units, exhibiting strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Antibacterial Agents
Compounds with a structure closely related to 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Organic Electronics and Photovoltaics
Studies on derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have reported their applications in organic electronics and photovoltaics, emphasizing their strong fluorescence, good solubility, and potential as donor materials for solution-processed organic photovoltaic cells (Wu et al., 2011).
Surface Modification for Improved Dispersibility
The surface of organic pigments, including those based on pyrrolo[3,4-c]pyrrole-1,4-dione, has been modified using mixed-micelle systems to enhance their dispersibility, indicating the potential for improving the physical properties of pigments for industrial applications (Š. Fabjan et al., 2016).
Antitubercular Agents
Research on the synthesis and evaluation of novel aryl and heteroaryl tethered compounds, including pyridines and dihydro-6H-quinolin-5-ones derived from reactions involving pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, has shown promising antitubercular activity, suggesting potential applications in developing treatments for tuberculosis (Kantevari et al., 2011).
Orientations Futures
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug discovery.
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness . .
Propriétés
IUPAC Name |
7-chloro-1-(3-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-9-6-14-12(8-13(9)21)17(23)15-16(10-4-3-5-11(20)7-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWMNMDUJRKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)


![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)



![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)